
(4-((1H-imidazol-1-yl)methyl)phenyl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
Description
The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a structurally complex small molecule featuring a methanone core linked to two pharmacologically relevant moieties:
- A piperidine-oxadiazole group: The 3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine moiety combines a rigid cyclopropane ring with a heterocyclic oxadiazole system, enhancing metabolic stability and modulating lipophilicity .
This compound has drawn attention in medicinal chemistry due to its dual functionality, which may target diseases involving inflammation or microbial infections. However, its precise biological activity remains under investigation.
Propriétés
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c28-22(19-5-3-16(4-6-19)13-26-11-9-23-15-26)27-10-1-2-17(14-27)12-20-24-21(25-29-20)18-7-8-18/h3-6,9,11,15,17-18H,1-2,7-8,10,12-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIXCRJUWNRGRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)CN3C=CN=C3)CC4=NC(=NO4)C5CC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone , also known by its CAS number 1211293-30-9, is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 377.4 g/mol. The structure features multiple heterocyclic rings that contribute to its biological properties:
Property | Value |
---|---|
Molecular Formula | C21H23N5O2 |
Molecular Weight | 377.4 g/mol |
CAS Number | 1211293-30-9 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression. The imidazole and oxadiazole moieties are known to modulate enzyme activities and receptor functions, potentially leading to antiproliferative effects. Specifically, the compound may inhibit key signaling pathways associated with cancer cell survival and proliferation.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, it has shown significant antiproliferative activity in several assays:
- Cell Line Inhibition :
- IC50 Values :
Study 1: Antiproliferative Effects
A study conducted on a series of oxadiazole derivatives, including the target compound, revealed that they exhibited significant growth inhibition across multiple cancer types. The most active derivatives had IC50 values ranging from to against tested cell lines .
Study 2: Mechanistic Insights
Another investigation into the mechanism of action indicated that the compound could induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins . This suggests a dual mechanism involving both cell cycle arrest and apoptosis induction.
Comparative Analysis with Similar Compounds
The unique combination of imidazole and oxadiazole rings in this compound sets it apart from other anticancer agents. A comparative analysis with similar compounds shows that while many derivatives exhibit anticancer properties, the specific structural features of this compound enhance its potency and selectivity.
Compound Name | Structure Features | Anticancer Activity |
---|---|---|
Compound A | Imidazole + Oxadiazole | Moderate |
Compound B | Imidazole + Pyridine | High |
Target Compound | Imidazole + Cyclopropyl Oxadiazole | Very High |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
To contextualize the properties of the target compound, we compare it with structurally or functionally analogous molecules. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Insights
Structural Complexity: The target compound’s combination of imidazole and oxadiazole groups distinguishes it from simpler analogs like flavonoid glycosides (e.g., Isorhamnetin-3-O-glycoside), which rely on hydroxyl and sugar moieties for activity . Its piperidine-oxadiazole system also contrasts with the triterpene backbone of Zygocaperoside, which exhibits cytotoxicity via membrane disruption .
Functional Group Synergy: The imidazole group in the target compound shares similarities with the patent compound EP 1 926 722 B1, which uses imidazole for kinase inhibition . However, the latter replaces oxadiazole with a trifluoromethyl group, enhancing hydrophobicity and target selectivity. The cyclopropyl-oxadiazole moiety in the target compound may improve metabolic stability compared to non-cyclopropyl analogs, as cyclopropane rings resist oxidative degradation .
Biological Activity :
- While Zygocaperoside and Isorhamnetin-3-O-glycoside have demonstrated cytotoxic and antioxidant activities, respectively , the target compound’s biological profile is less characterized. Preliminary studies suggest its imidazole-oxadiazole system could inhibit enzymes like cyclooxygenase (COX) or microbial proteases, but confirmatory data are lacking.
Research Findings and Limitations
- Spectroscopic Characterization : The target compound’s structure could be validated using NMR and UV spectroscopy, as demonstrated for Zygocaperoside and Isorhamnetin-3-O-glycoside in prior studies .
- Gaps in Data: No direct pharmacological data (e.g., IC50 values, pharmacokinetics) are available for the target compound, unlike its patent analog EP 1 926 722 B1, which has documented kinase inhibitory activity .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.